N-(2-{[(3,4-dimethoxyphenyl)carbonyl]amino}ethyl)-1H-indole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-{[(3,4-dimethoxyphenyl)carbonyl]amino}ethyl)-1H-indole-3-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a unique structure with a 3,4-dimethoxyphenyl group, an indole core, and a carboxamide linkage, making it a subject of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-{[(3,4-dimethoxyphenyl)carbonyl]amino}ethyl)-1H-indole-3-carboxamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the 3,4-Dimethoxyphenyl Group: The 3,4-dimethoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction, where the indole core reacts with 3,4-dimethoxybenzoyl chloride in the presence of a Lewis acid catalyst.
Formation of the Carboxamide Linkage: The final step involves the reaction of the intermediate product with an appropriate amine to form the carboxamide linkage.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: N-(2-{[(3,4-dimethoxyphenyl)carbonyl]amino}ethyl)-1H-indole-3-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .
Scientific Research Applications
N-(2-{[(3,4-dimethoxyphenyl)carbonyl]amino}ethyl)-1H-indole-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-{[(3,4-dimethoxyphenyl)carbonyl]amino}ethyl)-1H-indole-3-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
N-(3,4-Dimethoxyphenyl)ethylamine: Shares the 3,4-dimethoxyphenyl group but lacks the indole core and carboxamide linkage.
Indole-3-carboxamide: Contains the indole core and carboxamide linkage but lacks the 3,4-dimethoxyphenyl group.
Uniqueness: N-(2-{[(3,4-dimethoxyphenyl)carbonyl]amino}ethyl)-1H-indole-3-carboxamide is unique due to its combination of the 3,4-dimethoxyphenyl group, indole core, and carboxamide linkage. This unique structure contributes to its distinct chemical properties and biological activities, making it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C20H21N3O4 |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
N-[2-[(3,4-dimethoxybenzoyl)amino]ethyl]-1H-indole-3-carboxamide |
InChI |
InChI=1S/C20H21N3O4/c1-26-17-8-7-13(11-18(17)27-2)19(24)21-9-10-22-20(25)15-12-23-16-6-4-3-5-14(15)16/h3-8,11-12,23H,9-10H2,1-2H3,(H,21,24)(H,22,25) |
InChI Key |
NINJKHYHLUZVHX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCNC(=O)C2=CNC3=CC=CC=C32)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.